molecular formula C27H24N2O4S B11647300 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11647300
M. Wt: 472.6 g/mol
InChI Key: WFDLOKDUNYLEAI-UHFFFAOYSA-N
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Description

2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

  • Formation of N-Benzylbenzenesulfonamide: : This can be achieved by reacting benzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Acylation Reaction: : The N-Benzylbenzenesulfonamide is then reacted with 4-phenoxyphenylacetic acid chloride in the presence of a base such as pyridine. This step forms the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. It serves as a model compound to understand the binding mechanisms and activity of sulfonamide-based drugs.

Medicine

Medically, sulfonamide derivatives are known for their antimicrobial properties. This compound could potentially be explored for its efficacy against bacterial infections, although specific studies would be required to confirm its activity.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

2-(N-Benzylbenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, such as the phenoxyphenyl group, which may confer distinct biological activity and chemical reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C27H24N2O4S/c30-27(28-23-16-18-25(19-17-23)33-24-12-6-2-7-13-24)21-29(20-22-10-4-1-5-11-22)34(31,32)26-14-8-3-9-15-26/h1-19H,20-21H2,(H,28,30)

InChI Key

WFDLOKDUNYLEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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